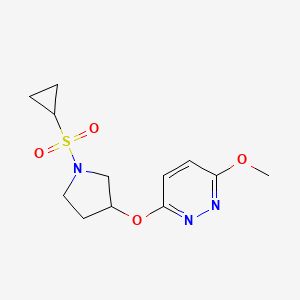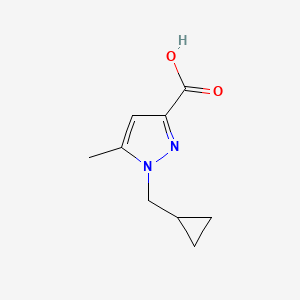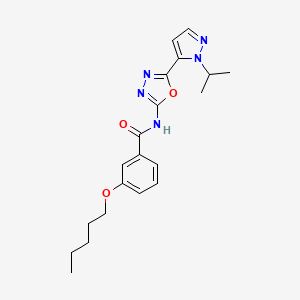![molecular formula C8H12N4O3 B2562626 Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-72-8](/img/structure/B2562626.png)
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a white crystalline powder that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it a safe compound to use in experiments. However, one of the limitations of using Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Another area of research is to explore its potential use as a herbicide in crop protection. Additionally, further studies are needed to determine the optimal dosage and administration of Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate for its various applications.
Synthesemethoden
The synthesis of Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate involves the reaction between 5-carbamoyl-1-methylpyrazole-3-carboxylic acid and methyl chloroacetate. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The product is then purified using column chromatography to obtain pure Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has been extensively studied for its potential applications in various fields. In the field of medicine, Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has been shown to have anti-inflammatory and anti-tumor properties. It has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its medical applications, Methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate has also been studied for its potential use in the field of agriculture. It has been shown to have herbicidal properties and has been studied as a potential herbicide for use in crop protection.
Eigenschaften
IUPAC Name |
methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-12-5(8(9)14)3-6(11-12)10-4-7(13)15-2/h3H,4H2,1-2H3,(H2,9,14)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHTQDXCBGRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NCC(=O)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)


![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)


![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)



![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)


![5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2562566.png)